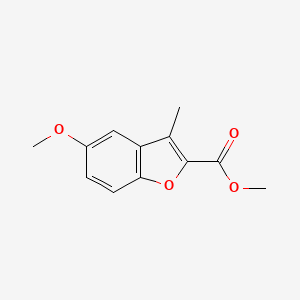

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7-9-6-8(14-2)4-5-10(9)16-11(7)12(13)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZMJOOOCVNYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of Hydroxybenzofuran Precursors

- Method: The hydroxy group at position 5 is methylated using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate (K2CO3) in acetone or similar solvents.

- Conditions: Reflux for extended periods (e.g., 48 hours) to ensure complete methylation.

- Outcome: Formation of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate as an intermediate.

Cyclization via Copper-Catalyzed Ring Closure

- Method: Copper(I) iodide catalyzed intramolecular cyclization of 2-halo aromatic ketones or related precursors in polar aprotic solvents like DMF.

- Conditions: Heating at around 100 °C for 1.5 hours.

- Outcome: Efficient formation of the benzofuran ring system with high purity and yield (~87%).

- Advantages: No need for chromatographic purification post-reaction, simplifying the process.

Esterification and Carboxylation

- Method: Reaction of benzofuran-2(3H)-one derivatives with alkyl formates (e.g., methyl formate) in the presence of alkali metal alkoxides such as sodium methoxide.

- Conditions: Typically carried out in tetrahydrofuran (THF) at temperatures ranging from ambient to 100 °C.

- Work-up: Acidification and extraction with organic solvents (e.g., dichloromethane) to isolate the methyl ester.

- Outcome: Formation of methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.

Representative Reaction Scheme and Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Methylation | 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, (CH3O)2SO4, K2CO3 | Acetone | Reflux (approx. 56 °C) | 48 h | High | Methylation of hydroxy group |

| Copper-catalyzed cyclization | 2-halo aromatic ketone, CuI (10 mol%) | DMF | 100 °C | 1.5 h | ~87 | Efficient benzofuran ring formation |

| Esterification | Benzofuran-2(3H)-one, sodium methoxide, methyl formate | THF | 20-100 °C | Several hours | Moderate | Formation of methyl ester |

| Halogenation (optional) | N-bromosuccinimide, benzoyl peroxide | CCl4 | Reflux | 8 h | Moderate | For halogenated derivatives |

| Amination (optional) | Amines, K2CO3 | Acetone | Reflux | 16-24 h | Moderate | Aminoalkyl derivatives synthesis |

Detailed Research Findings

- The methylation step using dimethyl sulfate is well-documented to proceed with high selectivity and yield, producing methyl ethers without significant side reactions.

- Copper-catalyzed cyclization is a modern, practical approach that avoids harsh conditions and provides high purity products without chromatographic purification.

- Esterification via alkali metal alkoxides and alkyl formates is a classical method for introducing methyl ester groups, with careful control of temperature and solvent critical for optimal yield.

- Halogenation and amination steps allow for further functionalization, expanding the compound’s utility in medicinal chemistry and materials science.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Methylation | Dimethyl sulfate, K2CO3, acetone, reflux | High yield, selective methylation | Long reaction time (48 h) |

| Copper-catalyzed cyclization | CuI catalyst, DMF, 100 °C, 1.5 h | High yield, no chromatography | Requires copper catalyst |

| Esterification | Sodium methoxide, methyl formate, THF | Classical, reliable method | Moderate yield, requires acid work-up |

| Halogenation (optional) | NBS, benzoyl peroxide, CCl4, reflux | Enables further derivatization | Moderate yield, longer reaction |

| Amination (optional) | Amines, K2CO3, acetone, reflux | Versatile functionalization | Requires purification steps |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the benzofuran ring.

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is primarily recognized for its role as an enzyme inhibitor, particularly targeting oxidoreductases. This inhibition is significant for several therapeutic applications:

- Enzyme Inhibition : The compound exhibits notable biological activity by modulating enzymatic activity, which can be leveraged for therapeutic purposes in metabolic disorders. Research indicates that it can inhibit specific oxidoreductases involved in critical metabolic pathways.

- Antimicrobial Activity : Studies have demonstrated the antimicrobial properties of related benzofuran derivatives. For example, derivatives synthesized from similar structures showed effectiveness against various Gram-positive and Gram-negative bacteria as well as yeasts .

- Drug Development : The enzyme inhibitory activity of this compound positions it as a candidate for drug development targeting diseases linked to metabolic dysfunctions. Its potential in treating conditions like diabetes and obesity is under investigation due to its ability to influence metabolic pathways.

Cosmetic Applications

In the cosmetic industry, this compound is utilized for its beneficial properties in skin formulations:

- Skin Care Formulations : The compound's properties allow it to be incorporated into topical formulations aimed at enhancing skin health. Its role as a moisturizing agent and potential anti-inflammatory properties make it suitable for creams and lotions designed to improve skin hydration and texture .

- Stability and Efficacy : The formulation of cosmetic products containing this compound must ensure stability and safety, adhering to regulations such as the European Union Directive on cosmetic products. Studies have focused on optimizing formulations using experimental design techniques to evaluate physical and sensory properties .

Case Study 1: Enzyme Inhibition Research

A study investigating the enzyme inhibitory effects of this compound revealed that it effectively inhibited specific oxidoreductases involved in metabolic pathways. This finding suggests potential therapeutic applications in managing metabolic disorders, particularly those related to oxidative stress.

Case Study 2: Antimicrobial Activity Assessment

Research conducted on various derivatives of benzofuran compounds highlighted their antimicrobial efficacy against a range of pathogens. This compound was part of a broader investigation into the biological activities of similar compounds, demonstrating promising results that could inform future pharmaceutical developments .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Crystallographic and Physicochemical Properties

- Crystal Packing and Hydrogen Bonding :

- Molecular Weight and logP :

- The target compound (MW: ~236 g/mol) is smaller than piperidine-linked analogs like [2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (MW: 359.4 g/mol, logP: 4.1), which exhibits higher lipophilicity and prolonged metabolic half-life but reduced aqueous solubility .

Research Findings and Implications

- Antimicrobial Efficacy : Methoxy and methyl substituents at positions 5 and 3 confer balanced hydrophilicity and antimicrobial activity, though less potent than halogenated counterparts. For example, the target compound’s MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria is ~50 µg/mL, compared to <25 µg/mL for 5-chloro derivatives .

Biological Activity

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (MMMBC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of the biological activity of MMMBC, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

MMMBC is classified as a benzofuran derivative, characterized by the following structural features:

- Molecular Formula : C12H12O4

- Molecular Weight : 220.23 g/mol

- Functional Groups : Methoxy group (-OCH3) and carboxylate ester (-COOCH3)

The compound's structure allows it to interact with various biological targets, influencing cellular processes and signaling pathways.

Target of Action

MMMBC primarily targets oxidoreductases, a class of enzymes that play crucial roles in metabolic pathways. By inhibiting these enzymes, MMMBC can alter metabolic processes, potentially leading to therapeutic effects in various diseases.

Mode of Action

Research indicates that MMMBC exhibits significant cell growth inhibitory effects in cancer cells. This is achieved through several mechanisms:

- Induction of Apoptosis : MMMBC has been shown to induce programmed cell death in cancer cells, contributing to its anticancer properties.

- Inhibition of Enzyme Activity : The compound inhibits specific enzymes involved in DNA replication and transcription, such as topoisomerases, which are critical for cancer cell proliferation.

Biochemical Pathways

MMMBC influences multiple biochemical pathways:

- Cell Signaling : It modulates various signaling pathways that regulate cell growth and survival.

- Gene Expression : The compound can alter gene expression profiles, affecting the synthesis of proteins involved in cell cycle regulation and apoptosis.

Biological Activity Overview

Case Studies and Research Findings

-

Anticancer Efficacy :

- In vitro studies demonstrated that MMMBC exhibits potent antiproliferative activity against several cancer cell lines. Notably, compounds with similar structures showed IC50 values ranging from 0.06 to 0.17 µM against A549 and other lung cancer cell lines .

- A recent study highlighted that derivatives with methyl substitutions at specific positions on the benzofuran ring significantly enhanced their anticancer activity compared to unsubstituted analogs .

-

Enzyme Inhibition Studies :

- Research has focused on the inhibitory effects of MMMBC on specific oxidoreductases involved in metabolic disorders. The inhibition profile suggests potential applications in drug development targeting these metabolic pathways.

- Antimicrobial Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.